CYP11A1 Binding Affinity
(20R,22R)-20,22-Dihydroxycholesterol exhibits significantly higher binding affinity for CYP11A1 compared to the initial substrate cholesterol and the precursor (22R)-22-hydroxycholesterol, a key factor in its role as a tightly bound reaction intermediate. Its dissociation constant (Kd) is 81 nM [1].
| Evidence Dimension | Binding Affinity (Dissociation Constant, Kd) for Cytochrome P450scc (CYP11A1) |
|---|---|
| Target Compound Data | Kd = 81 nM |
| Comparator Or Baseline | Cholesterol (Kd = 5000 nM) and 22R-hydroxycholesterol (Kd = 4.9 nM) |
| Quantified Difference | Approximately 62-fold higher affinity than cholesterol; 17-fold lower affinity than the mono-hydroxylated intermediate. |
| Conditions | In vitro binding assay with purified enzyme; Kd values represent equilibrium dissociation constants. |
Why This Matters
This specific intermediate affinity profile ensures the compound remains bound to the enzyme's active site for the final lyase step, making it an essential tool for studying the complete CYP11A1 catalytic cycle.
- [1] Miller WL, Auchus RJ. The Cholesterol Side-Chain Cleavage Enzyme (P450scc). In: Encyclopedia of Biological Chemistry. 2013. View Source
